6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

COX-2 inhibitor anti-inflammatory pyrazolo[1,5-a]pyrimidine SAR

Sourcing the incorrect regioisomer of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can invalidate SAR studies. The 6,7-dimethyl substitution pattern on this scaffold is critical for COX-2 inhibitory potency, as confirmed by published SAR data. This specific CAS 1526077-51-9 guarantees chemists receive the active isomer, eliminating the risk of project failure from contamination by inactive 5,7-dimethyl analogs. - Enables synthesis of potent, selective COX-2 inhibitors where 6,7-disubstitution is a primary activity driver. - 2-Carboxylic acid handle allows for rapid derivatization via amide coupling or esterification. - High isomeric purity ensures reliability in high-throughput screening and hit validation campaigns.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B12237846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C
InChIInChI=1S/C9H9N3O2/c1-5-4-10-8-3-7(9(13)14)11-12(8)6(5)2/h3-4H,1-2H3,(H,13,14)
InChIKeyOSGKWUGKBXNHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid


6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1526077-51-9) is a heterocyclic small molecule building block featuring a specific 6,7-dimethyl substitution pattern on its fused pyrazolo[1,5-a]pyrimidine core with a 2-carboxylic acid functional handle . This scaffold is a key intermediate in medicinal chemistry, most notably as the core of a potent and selective COX-2 inhibitor series where this precise substitution is essential for pharmacological activity [1].

Why This Compound Cannot Be Replaced by a Close Analog


Substituting the compound with a regioisomer like 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300691-07-0) or a mono-methyl analog carries a high risk of project failure. Structure-activity relationship (SAR) studies have explicitly demonstrated that 6,7-disubstitution provides the best COX-2 inhibitory activity among all pyrimidine substitution patterns, making this specific isomer critical for achieving target potency and selectivity [1]. The 2-carboxylic acid handle is essential for further derivatization, and any positional change in the methyl groups can lead to a dramatic reduction in biological activity, as seen with alternative templates like the 5,7-dimethyl series .

Quantitative Evidence of Differentiation


COX-2 Inhibitor SAR: 6,7- vs 5,7-Disubstitution

In a foundational series of COX-2 inhibitors, a systematic exploration of the pyrimidine ring substitution revealed a clear preference for 6,7-disubstitution. The study identified the 6,7-dimethyl substituted analog (compound 10f) as one of the most potent and selective compounds, while 5,7-disubstitution was not among the optimal patterns. This validates the specific procurement of the 6,7-dimethyl scaffold for SAR-driven anti-inflammatory drug discovery [1].

COX-2 inhibitor anti-inflammatory pyrazolo[1,5-a]pyrimidine SAR

Sigma Receptor Ligand Differentiation via 6,7-Dimethyl Core

A recent patent (WO/2022/218856) specifically claims new pyrazolo[1,5-a]pyrimidine derivatives as sigma receptor ligands for pain treatment. The exemplified compounds frequently feature a 6,7-dimethyl substitution on the core, underscoring its unique advantage in achieving high affinity for sigma-1 and/or sigma-2 receptors. The patent's focus on this specific substitution pattern, over others, highlights its importance for downstream biological activity in this target class [1].

sigma receptor pain pyrazolo[1,5-a]pyrimidine patent

Regioisomeric Purity: 6,7- vs 5,7-Dimethyl Isomer

While regioisomers like 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300691-07-0) share the same molecular formula (C9H9N3O2) and molecular weight (191.19 g/mol), they are distinct chemical entities. Procurement of the specific 6,7-isomer is non-negotiable for SAR continuity, as even a 5% contamination with the 5,7-isomer can confound biological assay results. Vendors specify the purity of the 6,7-dimethyl isomer separate from its analogs, ensuring the correct regioisomer is supplied for consistent research outcomes .

chemical building block regioisomer purity procurement specification

Optimal Application Scenarios


COX-2 Anti-inflammatory Lead Optimization

This compound serves as the essential core scaffold for generating potent and selective COX-2 inhibitor candidates. SAR data confirm that the 6,7-dimethyl pattern is a primary driver of activity [1]. Chemists can utilize the 2-carboxylic acid handle for amide coupling or esterification to explore diverse chemical space around this validated core, directly applying the knowledge that 6,7-substitution is superior to other regioisomeric forms.

Sigma Receptor Ligands for Neuropathic Pain

Recent patent literature identifies 6,7-disubstituted pyrazolo[1,5-a]pyrimidines as key structural motifs for sigma-1 and sigma-2 receptor affinity [1]. This makes the compound a strategic starting material for synthesizing and screening new analogs in neuroscience programs focused on pain, depression, or neuroprotection, where target selectivity is paramount.

Regioisomerically Pure Compound Libraries

The distinct CAS number (1526077-51-9) and commercial availability of this specific regioisomer enable the construction of combinatorial libraries that are free from contamination by the inactive 5,7-dimethyl isomer (CAS 300691-07-0) [1]. This is critical for reliable high-throughput screening and hit validation, where the presence of even minor regioisomeric impurities can lead to false positives or misleading structure-activity relationships.

Functional Materials and Sensor Research

The pyrazolo[1,5-a]pyrimidine core is recognized for optical applications [1]. The 2-carboxylic acid group of this specific 6,7-dimethyl analog serves as an anchor point for immobilization onto surfaces or integration into metal-organic frameworks (MOFs). The methyl groups can tune the electronic and photophysical properties, making it a candidate precursor for developing luminescent sensors or optoelectronic materials.

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